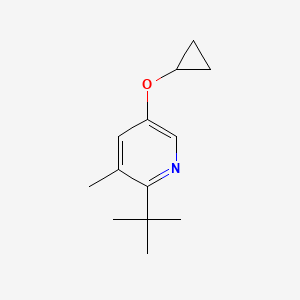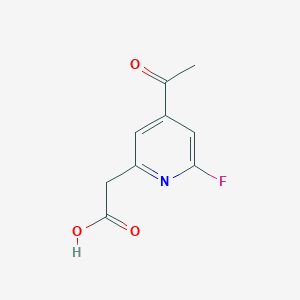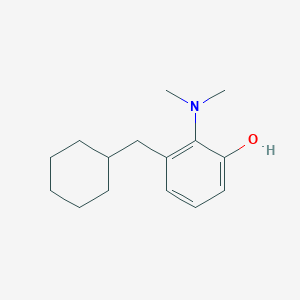
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol typically involves the formylation of phenol derivatives. One method involves using formamidine acetate and acetic anhydride, which allows for the formylation of phenol derivatives without requiring high temperatures or the addition of strong acids or bases . This method can produce mono-, di-, and tri-formylated products depending on the substrate and conditions used.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring cost-effectiveness and efficiency while maintaining the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexylmethyl derivatives with different oxidation states.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted phenol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include oxidized phenol derivatives, reduced cyclohexylmethyl compounds, and various substituted phenol derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexylmethyl)-2-(dimethylamino)phenol has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving phenol derivatives and their biological activities.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol involves its interaction with molecular targets and pathways in biological systems. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function. The dimethylamino group can also interact with biological molecules, potentially influencing their behavior and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Cyclohexylmethyl)-2-(dimethylamino)phenol include other phenol derivatives with different substituents, such as:
- 3-Dimethylaminophenol
- 4-(Dimethylamino)phenol
- 3-[1-(Ethylamino)cyclohexyl]phenol
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexylmethyl group and a dimethylamino group attached to a phenol ring
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(cyclohexylmethyl)-2-(dimethylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-16(2)15-13(9-6-10-14(15)17)11-12-7-4-3-5-8-12/h6,9-10,12,17H,3-5,7-8,11H2,1-2H3 |
InChI-Schlüssel |
ZZUBCHBALVJVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC=C1O)CC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



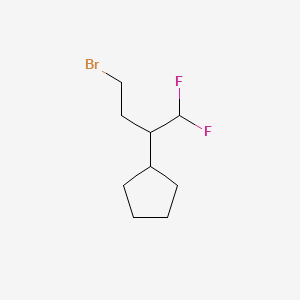
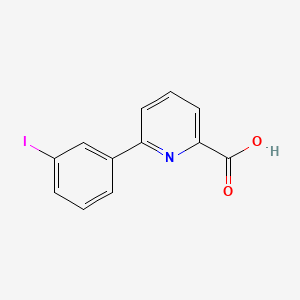

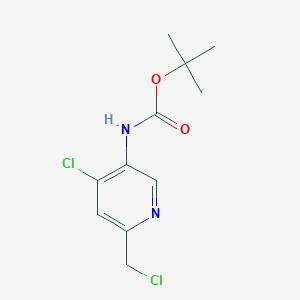
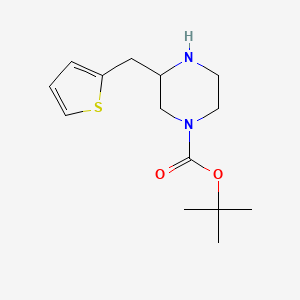
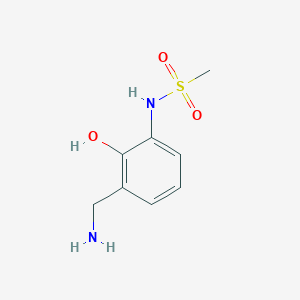

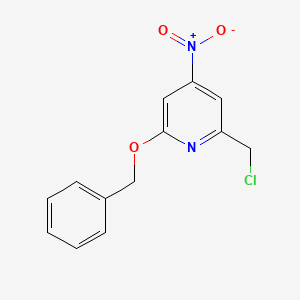
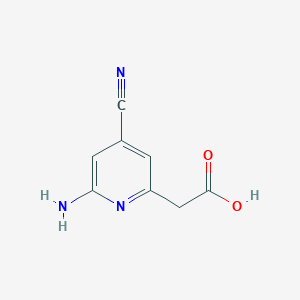

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
